3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by the incorporation of two nitrogen atoms within its ring structure. This compound is notable for its unique structural features, including a methyl group at the 3-position, which can influence its chemical reactivity and biological activity. It serves as a valuable building block in synthetic chemistry and has applications in various scientific fields, particularly in medicinal chemistry and enzyme inhibition studies .
This compound is classified under bicyclic amines and is part of the broader category of diazabicyclo compounds. Its chemical structure can be represented by the molecular formula and the CAS number 1434141-65-7. The presence of nitrogen atoms in the bicyclic system contributes to its potential pharmacological properties, making it a subject of interest in drug design and synthesis .
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one typically involves cyclization reactions that can be achieved through various synthetic routes:
The molecular structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can be visualized as follows:
The structural formula can be represented as:
Nuclear Magnetic Resonance (NMR) spectroscopy is typically utilized to confirm the structure, providing insights into hydrogen environments within the molecule .
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can undergo various chemical reactions:
These reactions enhance its utility in synthesizing derivatives with varied biological activities.
The mechanism of action for 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one primarily relates to its interactions with biological targets:
Quantitative data from binding assays can elucidate its pharmacodynamics, contributing to drug design efforts aimed at targeting specific pathways in cellular processes .
Relevant data from spectroscopic analyses (NMR, IR) provide further insights into its physical state and reactivity profiles .
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one has several applications across scientific disciplines:
The 3,8-diazabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry due to its bridged bicyclic framework and distinct stereoelectronic properties. This core features two nitrogen atoms at strategic positions: N3 (typically tertiary) and N8 (bridgehead, often secondary). The rigid, three-dimensional architecture imposes significant conformational constraints, enhancing target selectivity and metabolic resistance compared to planar heterocycles. The scaffold’s significance is underscored by its presence in tropane alkaloids and synthetic bioactive molecules, where it functions as a versatile pharmacophore for central nervous system (CNS) agents, anticancer drugs, and enzyme inhibitors [3] .
A key synthetic route to this scaffold leverages oxidopyridinium cycloadditions, pioneered by Katritzky. 3-Oxidopyridinium betaines undergo regioselective (5+2) cycloadditions with electron-deficient alkenes (e.g., acrylonitrile, methyl acrylate) to form the bicyclic framework. This method efficiently constructs the diazabicyclo[3.2.1]octane core with high regio- and stereocontrol, enabling access to enantiopure intermediates critical for drug development. For example, N-substituted variants (e.g., 1-methyl-3-oxidopyridinium) react with dipolarophiles like N-phenylmaleimide to yield tropane-like adducts in >70% yield, demonstrating the scaffold’s synthetic versatility .
Recent applications highlight the scaffold’s role in KRAS inhibition, where its rigidity enables high-affinity binding to oncogenic protein pockets. Derivatives containing this core exhibit improved binding entropy and reduced off-target effects due to their preorganized topology [2]. The table below summarizes key biomedical applications of related diazabicyclic scaffolds:
Table 1: Biomedical Relevance of Diazabicyclo[3.2.1]octane Derivatives
Scaffold Type | Bioactivity | Molecular Target | Synthetic Method |
---|---|---|---|
3,8-Diazabicyclo[3.2.1]octane | KRAS inhibition | GTPase KRAS mutants | Oxidopyridinium cycloaddition |
8-Azabicyclo[3.2.1]octane | Anticholinergic agents | Muscarinic receptors | Enantioselective desymmetrization |
3-Azatropanes | Anticancer agents | DNA topoisomerases | Aza-Michael addition |
The introduction of a methyl group at the N3 position of the 3,8-diazabicyclo[3.2.1]octane scaffold induces profound effects on steric occupancy, electronic distribution, and metabolic stability. The 3-methyl substituent (as in 3-methyl-3,8-diazabicyclo[3.2.1]octane) converts N3 into a tertiary amine, reducing its pKa and enhancing lipid membrane permeability. This modification is critical for optimizing blood-brain barrier (BBB) penetration in neuroactive compounds and improving oral bioavailability [4] .
Stereochemically, the methyl group influences the scaffold’s chiral environment. The specified IUPAC name "(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane" (CAS: 52407-92-8) confirms fixed stereochemistry at the bridgehead carbons (C1 and C5). The methyl group occupies an equatorial-like position, minimizing steric strain while shielding the N8 atom. This configuration enhances stability against enzymatic degradation, particularly oxidases that target secondary amines [4].
In cycloaddition chemistry, N-methylation of precursor pyridinium salts (e.g., conversion of pyridin-3-ol to 1-methyl-3-oxidopyridinium) significantly boosts dipolarophile reactivity. Katritzky demonstrated that N-methyl betaines undergo cycloadditions with unactivated alkenes (e.g., styrene) in high yields (94%), whereas N-H analogs require highly electron-deficient partners. The methyl group’s +I effect increases electron density at C2/C6, accelerating inverse-electron-demand cycloadditions .
Furthermore, the 3-methyl group mitigates molecular flexibility, restricting rotation around the N3-C bond. This constraint is exploited in KRAS inhibitors, where the methylated scaffold maintains optimal topology for deep cavity binding, as evidenced in patent WO2022247760A1 [2]. The table below contrasts effects of N3 substituents:
Table 2: Impact of N3 Substituents on Scaffold Properties
Substituent | Reactivity with Styrene | Metabolic Stability (t₁/₂) | KRAS IC₅₀ (nM) | Synthetic Yield |
---|---|---|---|---|
H | <5% conversion | 15 min (rat hepatocytes) | >1000 | 17% (acrylonitrile) |
Methyl | 94% (endo-product) | >120 min | 42 | 75% (methyl acrylate) |
Phenyl | 50% (endo-product) | 90 min | 68 | 81% (N-phenylmaleimide) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7